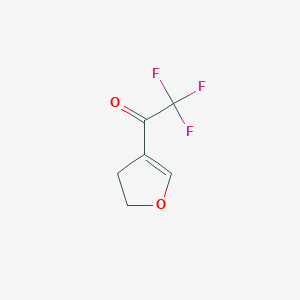

1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,3-dihydrofuran-4-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3O2/c7-6(8,9)5(10)4-1-2-11-3-4/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZDLWOTMHJTDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC=C1C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381434 | |

| Record name | 1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109317-75-1 | |

| Record name | 1-(4,5-Dihydro-3-furanyl)-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109317-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one, a fluorinated heterocyclic ketone of significant interest in medicinal and agrochemical research. The document elucidates the most chemically sound and efficient synthetic strategy, centering on the electrophilic trifluoroacetylation of 2,3-dihydrofuran. A detailed examination of the reaction mechanism, a step-by-step experimental protocol, and a discussion of the underlying chemical principles are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge for the successful synthesis and application of this valuable compound.

Introduction: The Significance of Fluorinated Dihydrofurans

The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, often lead to compounds with superior biological activity. The trifluoromethyl group (-CF3) is a particularly sought-after moiety in this regard.

The target molecule, this compound (CAS 109317-75-1), merges the advantageous properties of the trifluoromethyl ketone functionality with the versatile dihydrofuran scaffold. Dihydrofuran rings are prevalent in numerous natural products and bioactive compounds, exhibiting a wide range of pharmacological activities. Therefore, the synthesis of this hybrid molecule opens avenues for the development of novel therapeutic agents and agrochemicals. While specific applications of this exact molecule are not extensively documented in publicly available literature, its structural motifs suggest potential utility as a versatile building block in the synthesis of more complex bioactive molecules.

This guide will focus on the most direct and plausible synthetic route: the Friedel-Crafts acylation of 2,3-dihydrofuran with trifluoroacetic anhydride.

Synthetic Strategy: Electrophilic Acylation of 2,3-Dihydrofuran

The synthesis of this compound is most effectively achieved through the direct trifluoroacetylation of 2,3-dihydrofuran. This reaction falls under the category of electrophilic aromatic substitution, or more accurately in this case, electrophilic substitution on an electron-rich heterocycle. 2,3-Dihydrofuran, being an enol ether, possesses a nucleophilic double bond, making it susceptible to attack by strong electrophiles.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of the target compound.

Choice of Reagents and Rationale

-

2,3-Dihydrofuran (Substrate): This readily available cyclic enol ether serves as the nucleophilic partner in the reaction. The oxygen atom donates electron density into the double bond, activating the C3 position for electrophilic attack.

-

Trifluoroacetic Anhydride (TFAA) (Acylating Agent): TFAA is a highly reactive and powerful electrophile, making it an ideal reagent for introducing the trifluoroacetyl group. Its high electrophilicity is due to the strong electron-withdrawing effect of the two trifluoromethyl groups.[1]

-

Pyridine (Optional Base): The acylation reaction produces one equivalent of trifluoroacetic acid (TFA) as a byproduct. While the reaction can proceed without a base, the inclusion of a non-nucleophilic base like pyridine can be beneficial. Pyridine acts as a scavenger for the generated TFA, preventing potential side reactions and promoting the forward reaction.

-

Dichloromethane (DCM) (Solvent): An inert, aprotic solvent like dichloromethane is suitable for this reaction as it does not react with the highly electrophilic TFAA and effectively dissolves the reactants.

Mechanistic Insights

The reaction proceeds via a classic electrophilic substitution mechanism, analogous to a Friedel-Crafts acylation.

Figure 2: Simplified reaction mechanism.

-

Nucleophilic Attack: The electron-rich double bond of 2,3-dihydrofuran attacks one of the electrophilic carbonyl carbons of trifluoroacetic anhydride. This results in the formation of a resonance-stabilized oxocarbenium ion intermediate and a trifluoroacetate anion.

-

Deprotonation: A weak base, which can be the trifluoroacetate anion itself or added pyridine, abstracts the proton from the C3 position of the intermediate. This step restores the double bond within the dihydrofuran ring and yields the final product, this compound, along with trifluoroacetic acid.

Experimental Protocol

This protocol is a representative procedure derived from general principles of trifluoroacetylation of electron-rich heterocycles. Researchers should optimize the conditions based on their specific laboratory setup and analytical capabilities.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Purity |

| 2,3-Dihydrofuran | 1191-99-7 | 70.09 | >98% |

| Trifluoroacetic Anhydride (TFAA) | 407-25-0 | 210.03 | >99% |

| Pyridine (anhydrous) | 110-86-1 | 79.10 | >99.8% |

| Dichloromethane (DCM, anhydrous) | 75-09-2 | 84.93 | >99.8% |

| Saturated Sodium Bicarbonate Solution | - | - | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - |

Step-by-Step Procedure

Figure 3: Experimental workflow for the synthesis.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2,3-dihydrofuran (1.0 equivalent) and anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add anhydrous pyridine (1.1 equivalents) to the stirred solution.

-

TFAA Addition: Add trifluoroacetic anhydride (1.2 equivalents) dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour.

-

Warming and Continued Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation or flash column chromatography on silica gel to afford the pure this compound.

Characterization Data (Predicted)

-

¹H NMR: Signals corresponding to the methylene protons of the dihydrofuran ring and the vinylic proton.

-

¹³C NMR: Resonances for the carbonyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the carbons of the dihydrofuran ring.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

IR Spectroscopy: A strong absorption band characteristic of the conjugated ketone carbonyl group (typically in the range of 1650-1690 cm⁻¹) and C-F stretching vibrations.

-

Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns, including the loss of the trifluoromethyl group.

Safety and Handling

-

Trifluoroacetic Anhydride (TFAA): TFAA is highly corrosive, toxic, and moisture-sensitive. It reacts violently with water and should be handled with extreme care in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

-

2,3-Dihydrofuran: This compound is flammable and should be handled away from ignition sources.

-

Pyridine: Pyridine is a flammable and toxic liquid. It should be handled in a fume hood.

-

Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated area.

Conclusion and Future Outlook

The synthesis of this compound via the direct trifluoroacetylation of 2,3-dihydrofuran represents a straightforward and efficient method for accessing this valuable fluorinated building block. The procedure leverages readily available starting materials and well-established reaction principles. The resulting compound holds significant potential for the development of novel pharmaceuticals and agrochemicals, and further exploration of its reactivity and biological activity is warranted. This guide provides a solid foundation for researchers to produce this compound and explore its applications in their respective fields.

References

An Inquiry into the Physicochemical Profile of 1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one: A Guide Based on Available Data and Theoretical Methodologies

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Knowns and Unknowns

1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one, a fluorinated ketone derivative of dihydrofuran, presents a structure of interest for medicinal and synthetic chemists. The incorporation of a trifluoromethyl group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety in drug design. This guide aims to provide a comprehensive overview of the physicochemical properties of this compound. However, it is crucial to note that a thorough search of publicly available scientific literature and chemical databases reveals a conspicuous absence of detailed experimental data for this specific molecule. While the compound is commercially available for research purposes, its synthesis, spectral characterization, and reactivity profile are not extensively documented in peer-reviewed journals.

Therefore, this technical guide will adopt a dual-pronged approach. Firstly, it will present the available, albeit limited, physicochemical data, primarily sourced from computational predictions and chemical database entries. Secondly, it will provide a theoretical framework for its synthesis and characterization, drawing upon established principles of organic chemistry and analogous transformations of related furan and dihydrofuran systems. This approach is designed to offer a foundational understanding of the compound's likely properties and behavior, serving as a starting point for further experimental investigation.

Section 1: Molecular Identity and Computed Physicochemical Properties

This compound is identified by the CAS Number 109317-75-1 .[1] Its molecular structure consists of a 4,5-dihydrofuran ring acylated at the 3-position with a trifluoroacetyl group. An alternative nomenclature for this compound is 2,3-Dihydro-4-(trifluoroacetyl)furan.[2]

The fundamental molecular and computed physicochemical properties are summarized in the table below. It is imperative to reiterate that these values are largely derived from computational models and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₆H₅F₃O₂ | [1][3] |

| Molecular Weight | 166.1 g/mol | [1] |

| Predicted Density | 1.399 ± 0.06 g/cm³ | [2] |

| Predicted Boiling Point | 48.5 °C | [2] |

| XLogP3 | 1.8 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 166.024166 u | PubChem |

| Topological Polar Surface Area | 26.3 Ų | PubChem |

Section 2: A Proposed Synthetic Strategy: The Acylation of 2,3-Dihydrofuran

The synthesis of this compound would most logically proceed via the acylation of 2,3-dihydrofuran. This enol ether is expected to be reactive towards electrophilic substitution. The trifluoroacetyl group can be introduced using a suitable trifluoroacetylating agent.

Theoretical Underpinnings of the Acylation Reaction

The acylation of enol ethers is a well-established transformation in organic synthesis. The electron-rich double bond of 2,3-dihydrofuran is susceptible to attack by strong electrophiles. The choice of the trifluoroacetylating agent and reaction conditions is critical to achieve the desired product while avoiding potential side reactions such as polymerization or ring-opening of the dihydrofuran moiety.

Two primary trifluoroacetylating agents could be considered:

-

Trifluoroacetic Anhydride (TFAA): A highly reactive and commonly used reagent for introducing the trifluoroacetyl group.[4]

-

Trifluoroacetyl Chloride: A gaseous but also potent trifluoroacetylating agent.[5]

The reaction would likely be catalyzed by a Lewis acid to enhance the electrophilicity of the acylating agent. However, given the acid-sensitivity of furan derivatives, a mild Lewis acid or a non-acidic activation method might be preferable.

Postulated Experimental Protocol: Trifluoroacetylation of 2,3-Dihydrofuran

Disclaimer: The following protocol is a hypothetical procedure based on general principles of organic synthesis and has not been experimentally validated for this specific transformation. It should be approached with caution and optimized under appropriate laboratory settings.

Materials and Reagents:

-

2,3-Dihydrofuran

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous dichloromethane (DCM) as solvent

-

Pyridine (as a mild base and scavenger for trifluoroacetic acid byproduct)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of 2,3-dihydrofuran in anhydrous dichloromethane. The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Addition of Reagents: A solution of trifluoroacetic anhydride in anhydrous dichloromethane is added dropwise to the stirred solution of 2,3-dihydrofuran over a period of 30 minutes, maintaining the internal temperature below -70 °C. Following the addition of TFAA, a solution of pyridine in anhydrous dichloromethane is added dropwise.

-

Reaction Monitoring: The reaction mixture is allowed to stir at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis of aliquots.

-

Work-up: Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C. The mixture is then allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product would likely require purification by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Section 3: Anticipated Spectroscopic and Chromatographic Characterization

The structural elucidation and purity assessment of the synthesized this compound would rely on a combination of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the dihydrofuran ring. The vinylic proton should appear as a singlet or a narrow multiplet in the downfield region. The two methylene groups at positions 4 and 5 would likely appear as triplets or more complex multiplets due to coupling with each other.

-

¹³C NMR: The carbon NMR spectrum would be characterized by signals for the carbonyl carbon, the trifluoromethyl carbon (a quartet due to C-F coupling), the two olefinic carbons of the enol ether, and the two saturated carbons of the dihydrofuran ring.

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a single resonance, a singlet, for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum would be a key tool for identifying the functional groups present in the molecule. Characteristic absorption bands would be expected for:

-

C=O stretch: A strong absorption band in the region of 1680-1720 cm⁻¹, characteristic of a ketone.

-

C-F stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹.

-

C=C stretch: An absorption band for the enol ether double bond around 1640-1680 cm⁻¹.

-

C-O stretch: Absorption bands for the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) or electrospray ionization (ESI) techniques could be employed. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 166.1 g/mol .

Section 4: Potential Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is expected to be dictated by the interplay of the enone system and the trifluoromethyl group.

Predicted Reactivity

-

Michael Addition: The electron-withdrawing trifluoroacetyl group activates the double bond of the dihydrofuran ring, making it susceptible to Michael addition by various nucleophiles.

-

Reactions at the Carbonyl Group: The ketone functionality can undergo standard carbonyl reactions, such as reduction to an alcohol or reaction with Grignard reagents.

-

Ring-Opening Reactions: Under harsh acidic or basic conditions, the dihydrofuran ring may be prone to ring-opening.

Hypothetical Applications in Medicinal Chemistry

The trifluoromethyl ketone moiety is a known pharmacophore in various enzyme inhibitors. The dihydrofuran scaffold can serve as a versatile template for the synthesis of more complex heterocyclic systems. Therefore, this compound could be a valuable building block for the synthesis of novel bioactive molecules. The trifluoromethyl group can enhance metabolic stability and binding affinity, properties that are highly desirable in drug candidates.

Section 5: Conclusion and Future Directions

This compound is a compound of significant interest due to its potential applications in organic synthesis and medicinal chemistry. However, the current body of scientific literature lacks detailed experimental data on its synthesis and properties. This guide has provided a summary of the available computational data and a theoretical framework for its preparation and characterization.

It is our hope that this document will stimulate further experimental investigation into this promising molecule. Future work should focus on developing a robust and reproducible synthetic protocol, followed by a thorough spectroscopic and physicochemical characterization. Elucidating the reactivity of this compound will undoubtedly open new avenues for its application in the design and synthesis of novel chemical entities with potential therapeutic value.

References

A Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one

Introduction

1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one is a fluorinated heterocyclic ketone of significant interest in synthetic chemistry and drug discovery. The presence of the trifluoroacetyl group, a potent electron-withdrawing moiety, attached to a dihydrofuran ring, creates a unique electronic environment that profoundly influences its reactivity and spectroscopic properties. A thorough understanding of its structure, achievable through Nuclear Magnetic Resonance (NMR) spectroscopy, is paramount for its application and for the development of related compounds.

This in-depth technical guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple data sheet, this document elucidates the rationale behind the predicted chemical shifts and coupling constants, grounded in fundamental NMR principles and data from analogous structures. Furthermore, it outlines a robust experimental protocol for acquiring high-quality NMR data for this specific analyte, ensuring researchers can confidently characterize this and similar molecules.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for unambiguous spectral assignment. The following structure and numbering scheme will be used throughout this guide.

Caption: Molecular structure and atom numbering for this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to exhibit three distinct signals corresponding to the protons on the dihydrofuran ring. The powerful electron-withdrawing effect of the trifluoroacetyl group will significantly deshield the vinylic proton (H-2).

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | 7.5 - 7.8 | Triplet (t) | JH2-H5 ≈ 2-3 Hz | Vinylic proton, strongly deshielded by the adjacent carbonyl group and the electronegative oxygen atom. The triplet multiplicity arises from coupling to the two equivalent protons at the C-5 position. |

| H-5 | 4.6 - 4.9 | Triplet (t) | JH5-H4 ≈ 8-10 Hz | Methylene protons adjacent to the ring oxygen, deshielded. The triplet multiplicity is due to coupling with the adjacent methylene protons at the C-4 position. |

| H-4 | 2.8 - 3.1 | Triplet of triplets (tt) | JH4-H5 ≈ 8-10 Hz, JH4-H2 ≈ 2-3 Hz | Aliphatic methylene protons, less deshielded than H-5. The primary triplet splitting is from the adjacent H-5 protons, with a smaller triplet splitting from long-range coupling to the vinylic H-2 proton. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will be characterized by the presence of six distinct carbon signals. The trifluoromethyl group will not only have a characteristic chemical shift but will also induce C-F coupling, resulting in quartet multiplicities for the carbonyl carbon and the CF₃ carbon itself.

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Rationale |

| C=O | 180 - 185 | Quartet (q), ²JCF ≈ 35-40 Hz | Carbonyl carbon, significantly deshielded. The quartet multiplicity is due to two-bond coupling with the three fluorine atoms. |

| C-3 | 155 - 160 | Singlet (s) | Vinylic carbon attached to the carbonyl group, deshielded. |

| C-2 | 115 - 120 | Singlet (s) | Vinylic carbon adjacent to the oxygen, shielded relative to C-3. |

| CF₃ | 115 - 120 | Quartet (q), ¹JCF ≈ 280-290 Hz | Trifluoromethyl carbon, with a characteristic large one-bond C-F coupling constant resulting in a quartet. |

| C-5 | 68 - 72 | Singlet (s) | Methylene carbon adjacent to the ring oxygen. |

| C-4 | 28 - 32 | Singlet (s) | Aliphatic methylene carbon. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental procedure is recommended.

1. Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It provides good solubility and its residual proton signal (δ ≈ 7.26 ppm) and carbon signals (δ ≈ 77.16 ppm) serve as convenient internal references.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃ is recommended. For ¹³C NMR, a more concentrated sample of 20-30 mg in the same volume of solvent is advisable to obtain a good signal-to-noise ratio in a reasonable time.[1]

-

Internal Standard: Tetramethylsilane (TMS) can be added as an internal standard (0 ppm) for precise chemical shift referencing, although referencing to the residual solvent peak is also common practice.

2. NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-32 scans should provide an excellent signal-to-noise ratio.

-

Spectral Width: A spectral width of 12-15 ppm is adequate.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) should be used to simplify the spectrum to singlets for all carbons not coupled to fluorine.[1]

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans may be necessary to achieve a good signal-to-noise ratio, depending on the sample concentration.

-

Spectral Width: A spectral width of 220-250 ppm is appropriate.

3. Data Processing

-

Apodization: Apply an exponential window function with a line broadening factor of 0.3-0.5 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.

-

Fourier Transform: Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Reference the spectrum to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or TMS (0 ppm).

Workflow for Spectral Analysis

References

An In-depth Technical Guide to the Spectroscopic Analysis of Trifluoromethylated Dihydrofurans

Abstract

The incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, conferring profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity. Among these scaffolds, dihydrofurans represent a privileged structural motif found in numerous biologically active compounds. The synergistic combination of these two entities presents unique challenges and opportunities for analytical characterization. This technical guide provides a comprehensive, in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation of trifluoromethylated dihydrofurans. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a mere listing of data, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and a robust theoretical framework grounded in authoritative references.

The Trifluoromethylated Dihydrofuran Core: A Privileged Moiety

Trifluoromethylated dihydrofurans are of significant interest in pharmaceutical and agrochemical research. The trifluoromethyl group, a bioisostere of the methyl group, can dramatically alter the physicochemical properties of a parent molecule.[1][2] Its strong electron-withdrawing nature influences the electron density distribution within the dihydrofuran ring, impacting reactivity and intermolecular interactions. A thorough spectroscopic analysis is therefore not just a quality control step, but a critical component in understanding the structure-activity relationship (SAR) of these valuable compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Pillar of Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of trifluoromethylated dihydrofurans. A multi-nuclear approach, encompassing ¹H, ¹³C, and ¹⁹F NMR, is essential for a complete analysis.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number, connectivity, and chemical environment of protons in the molecule. The electron-withdrawing CF₃ group generally deshields adjacent protons, causing them to resonate at a higher chemical shift (downfield).

-

Protons on the Dihydrofuran Ring: The chemical shifts of the dihydrofuran protons are influenced by their position relative to both the oxygen atom and the trifluoromethyl group. Protons on carbons adjacent to the oxygen (C2 and C5) typically appear in the range of 3.5-5.0 ppm.

-

H-F Coupling: A key feature in the ¹H NMR spectra of trifluoromethylated compounds is the presence of coupling between protons and fluorine atoms. This through-bond interaction, denoted as ⁿJHF (where n is the number of bonds), provides invaluable structural information.

-

Geminal Coupling (²JHF): This is not typically observed in trifluoromethylated dihydrofurans unless there is a proton on the same carbon as the CF₃ group, which is rare.

-

Vicinal Coupling (³JHF): Protons on a carbon adjacent to the CF₃-substituted carbon will exhibit splitting with a typical coupling constant of 2-15 Hz.[3]

-

Long-Range Coupling (⁴JHF and ⁵JHF): Coupling over four or five bonds can also be observed, though with smaller coupling constants (typically 0.5-5 Hz).[3][4]

-

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides insights into the carbon framework of the molecule.

-

Chemical Shifts: The carbon atom directly bonded to the trifluoromethyl group is significantly deshielded and appears as a characteristic quartet in the proton-decoupled ¹³C NMR spectrum due to one-bond coupling with the three fluorine atoms (¹JCF). The chemical shift of this carbon is typically in the range of 120-130 ppm. The carbons of the dihydrofuran ring are also influenced by the CF₃ group, with their chemical shifts providing information about the substitution pattern.

-

C-F Coupling: The magnitude of carbon-fluorine coupling constants is highly informative.

-

One-Bond Coupling (¹JCF): This is the largest C-F coupling, typically in the range of 240-320 Hz for a CF₃ group.[5]

-

Two-Bond Coupling (²JCF): The coupling between the fluorine atoms and the adjacent carbon is also significant, with typical values of 20-50 Hz.[3]

-

Longer-Range Coupling (³JCF and ⁴JCF): These couplings are smaller but often observable.

-

¹⁹F NMR Spectroscopy: The Definitive Tool

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine-containing part of the molecule.[6] The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an excellent NMR probe.[7]

-

Chemical Shifts: The chemical shift of the CF₃ group is highly sensitive to its electronic environment.[1][2] For trifluoromethyl groups attached to a saturated carbon, the chemical shift typically falls in the range of -50 to -80 ppm relative to CFCl₃.[6] The exact chemical shift can provide clues about the substitution pattern on the dihydrofuran ring.

-

F-H and F-C Coupling: The ¹⁹F spectrum will show splitting patterns corresponding to coupling with nearby protons and carbons, corroborating the information obtained from ¹H and ¹³C NMR.

Table 1: Representative NMR Data for a Trifluoromethylated Dihydrofuran

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 4.5-4.8 | m | CH ₂-O | |

| 2.5-2.8 | m | -CH ₂- | ||

| 3.0-3.3 | m | ³JHF = 7-9 | CH -CF₃ | |

| ¹³C | 124.5 | q | ¹JCF = 275 | C F₃ |

| 70-75 | t | C H₂-O | ||

| 30-35 | t | -C H₂- | ||

| 40-45 | dq | ²JCF = 30 | C H-CF₃ | |

| ¹⁹F | -75.0 | d | ³JHF = 8 | -CF ₃ |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified trifluoromethylated dihydrofuran in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is free of residual water.

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum. For this, an external reference standard like CFCl₃ is often used.[7]

-

-

Data Processing and Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or the external standard (for ¹⁹F).

-

Integrate the signals in the ¹H spectrum to determine proton ratios.

-

Analyze the multiplicities and coupling constants in all spectra to establish connectivity.

-

Consider performing 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complex structures to confirm assignments.

-

Diagram 1: NMR Analysis Workflow

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[8][9] For trifluoromethylated dihydrofurans, the key absorptions are those associated with the C-O-C ether linkage and the C-F bonds of the trifluoromethyl group.

-

C-O Stretching: The dihydrofuran ring contains an ether linkage, which gives rise to a strong C-O stretching absorption in the region of 1050-1150 cm⁻¹.[10]

-

C-F Stretching: The C-F bonds of the trifluoromethyl group exhibit very strong and characteristic absorption bands in the region of 1100-1350 cm⁻¹. These are often the most intense peaks in the spectrum.

-

C-H Stretching: The C-H stretching vibrations of the saturated carbons in the dihydrofuran ring appear in the 2850-3000 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (sp³) | 2850-3000 | Medium to Strong |

| C-F (CF₃) | 1100-1350 | Very Strong |

| C-O (Ether) | 1050-1150 | Strong |

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal. If the sample is a solid, place a small amount of the solid onto the crystal and apply pressure to ensure good contact.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Record the spectrum of the sample.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. Identify the characteristic absorption bands.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[11][12] The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile molecules like trifluoromethylated dihydrofurans.[13][14][15]

-

Molecular Ion (M⁺•): The molecular ion peak corresponds to the molecular weight of the compound. Its intensity can vary depending on the stability of the molecule.

-

Fragmentation Pathways: The fragmentation of trifluoromethylated dihydrofurans is influenced by the presence of the heteroatom and the CF₃ group. Common fragmentation pathways include:

-

Loss of the Trifluoromethyl Radical (•CF₃): A prominent fragment is often observed at M-69, corresponding to the loss of the trifluoromethyl radical.

-

Alpha-Cleavage: Cleavage of the bond adjacent to the oxygen atom is a common fragmentation pathway for ethers.

-

Ring Opening and Cleavage: The dihydrofuran ring can undergo opening followed by further fragmentation.

-

Retro-Diels-Alder Reaction: For certain dihydrofuran isomers, a retro-Diels-Alder reaction can lead to the loss of a neutral molecule.

-

Diagram 2: Predicted Fragmentation of a Trifluoromethylated Dihydrofuran

Caption: Predicted fragmentation pathways.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the trifluoromethylated dihydrofuran in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Scan Range: A suitable mass range to include the molecular ion and expected fragments (e.g., m/z 40-400).

-

-

Data Analysis:

-

Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

-

Compare the fragmentation pattern with predicted pathways to support the proposed structure.

-

Conclusion

The spectroscopic analysis of trifluoromethylated dihydrofurans requires a multi-faceted approach, integrating data from ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry. Each technique provides a unique piece of the structural puzzle, and their combined interpretation allows for a confident and complete characterization of these important molecules. The principles, protocols, and data presented in this guide serve as a robust framework for researchers in the field, enabling them to navigate the complexities of analyzing these fluorinated heterocycles with expertise and integrity.

References

- 1. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Duke NMR Center Coupling constants [sites.duke.edu]

- 4. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 8. Fundamentals of Infrared Spectroscopy [quimicaorganica.org]

- 9. What Is Infrared Spectroscopy? Fundamentals & Applications [excedr.com]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 12. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 15. Electron ionization - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethanone (CAS 109317-75-1)

A Note to the Reader: This document provides a technical overview of the chemical compound with CAS number 109317-75-1. While the IUPAC name, chemical structure, and general synthetic considerations are presented based on available chemical literature and databases, a comprehensive guide including detailed biological activity, specific mechanisms of action, and validated experimental protocols could not be compiled due to a lack of specific research findings for this particular molecule in the public domain as of the time of this writing. The information herein is intended to serve as a foundational resource for researchers and drug development professionals.

Part 1: Core Chemical Identity

The compound registered under CAS number 109317-75-1 is identified by the following IUPAC name and structural details.

IUPAC Name: 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethanone[1][2]

Synonyms:

-

2,3-Dihydro-4-(trifluoroacetyl)furan[2]

-

4-trifluoroacetyl-2,3-dihydrofuran

Molecular Formula: C₆H₅F₃O₂[1]

Molecular Weight: 166.10 g/mol [1][2]

Chemical Structure:

Caption: 2D structure of 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethanone.

Physicochemical Properties Summary:

| Property | Value | Source |

| Molecular Formula | C₆H₅F₃O₂ | [1] |

| Molecular Weight | 166.10 g/mol | [1][2] |

| IUPAC Name | 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethanone | [1][2] |

Part 2: Synthetic Considerations

General Strategies for Dihydrofuran Ring Formation:

The synthesis of dihydrofuran rings can be approached through several established organic chemistry reactions. The selection of a specific route would depend on the availability of starting materials and the desired substitution pattern.

-

Heck Reaction: The Heck coupling of 2,3-dihydrofuran with an appropriate trifluoroacetyl-containing coupling partner could be a viable route. This reaction typically involves a palladium catalyst.

-

Intramolecular Cyclization: An appropriately functionalized acyclic precursor could undergo intramolecular cyclization to form the dihydrofuran ring. For instance, an allene-containing alcohol or amine can be cyclized using an iron catalyst.

-

[4+1] Annulation: The reaction of enaminones with a suitable one-carbon component can lead to the formation of substituted dihydrofurans.

Caption: Generalized workflow for dihydrofuran synthesis.

Introduction of the Trifluoroacetyl Group:

The trifluoroacetyl group is a common moiety in pharmaceuticals and agrochemicals. Its introduction can be achieved through various methods:

-

Friedel-Crafts Acylation: A dihydrofuran precursor could potentially be acylated using a trifluoroacetylating agent like trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a Lewis acid catalyst. However, the reactivity and stability of the dihydrofuran ring under these conditions would need to be carefully considered.

-

Reaction with Organometallic Reagents: The synthesis of aryl trifluoromethyl ketones often involves the reaction of a trifluoroacetic acid derivative with an organometallic reagent derived from a haloarene. A similar strategy could be envisioned for a suitably functionalized dihydrofuran precursor.

Note on Synthetic Protocol Development: The development of a specific and efficient synthesis for 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethanone would require experimental investigation and optimization, starting from these general principles.

Part 3: Biological Activity and Mechanism of Action - A Knowledge Gap

A comprehensive search of scientific databases and patent literature did not yield specific information regarding the biological activity or mechanism of action of 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethanone. While derivatives of furan and compounds containing the trifluoroethanone moiety are known to possess a wide range of biological activities, including antimicrobial and antifungal properties, no such studies have been reported for this specific compound.

The presence of the trifluoromethyl group can enhance metabolic stability and cell membrane permeability, which are often desirable properties in drug candidates. The dihydrofuran ring is also a scaffold found in some biologically active molecules. However, without experimental data, any discussion of the potential therapeutic applications or biological effects of this compound would be purely speculative.

For researchers and drug development professionals, this represents a potential area for novel investigation. Screening 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethanone in various biological assays could uncover previously unknown activities.

Part 4: Future Research Directions

Given the current lack of data, the following experimental workflows are proposed as a starting point for characterizing 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethanone.

Proposed Initial Screening Workflow:

Caption: Proposed initial screening workflow for biological activity.

Step-by-Step Protocol for a General Cytotoxicity Assay (MTT Assay):

-

Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethanone in cell culture medium. Remove the old medium from the wells and add the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethanone is a well-defined chemical entity with a known structure. While general synthetic strategies for related compounds can be inferred from the chemical literature, there is a notable absence of published research on its specific synthesis, biological activities, and potential applications. This presents an opportunity for original research to explore the properties of this molecule and determine if it holds any promise as a lead compound in drug discovery or as a tool for chemical biology.

References

An In-depth Technical Guide to the Molecular Structure of 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one, a molecule of interest in synthetic and medicinal chemistry. Due to the limited direct experimental data on this specific compound in publicly available literature, this guide synthesizes information from analogous structures and established chemical principles to propose a plausible synthetic route and predict its detailed spectroscopic characteristics. This document serves as a foundational resource for researchers intending to synthesize, identify, and utilize this compound in their work. We will delve into the rationale behind a proposed synthetic protocol and provide a detailed, predicted spectroscopic analysis, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction and Rationale

The incorporation of a trifluoromethyl group into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Trifluoromethyl ketones (TFMKs), in particular, are a class of compounds known for their potent inhibitory activity against various enzymes, often acting as transition-state analogs.[1] The dihydrofuran moiety is also a prevalent scaffold in numerous natural products and pharmacologically active compounds. The combination of these two functionalities in this compound suggests its potential as a valuable building block for the synthesis of novel therapeutic agents.

This guide aims to bridge the current information gap by providing a robust, theoretically grounded framework for the understanding of this molecule's structure. By leaning on established reactivity patterns and extensive spectroscopic data from related compounds, we can construct a reliable "fingerprint" of this molecule.

Proposed Synthesis: Acylation of 2,3-Dihydrofuran

A logical and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of a suitable dihydrofuran precursor.[2] Specifically, the reaction of 2,3-dihydrofuran with trifluoroacetic anhydride (TFAA) is a highly plausible route.[3][4] 2,3-dihydrofuran is an electron-rich enol ether, making it susceptible to electrophilic attack. TFAA is a powerful acylating agent, often used to introduce the trifluoroacetyl group.[3][4]

The reaction is anticipated to proceed via an electrophilic addition-elimination mechanism at the more nucleophilic C3 position of the 2,3-dihydrofuran ring. The use of a mild base, such as pyridine, can be employed to scavenge the trifluoroacetic acid byproduct.

Figure 1: Proposed synthesis of the target compound.

Experimental Protocol (Proposed)

-

Reaction Setup: To a solution of 2,3-dihydrofuran (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C, add pyridine (1.2 eq).

-

Addition of Acylating Agent: Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

The following sections detail the predicted spectroscopic data for this compound, based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the protons of the dihydrofuran ring.

-

H2 (δ ≈ 4.5-4.7 ppm, triplet): The two protons at the C2 position, being adjacent to the oxygen atom, will be deshielded and are expected to appear as a triplet due to coupling with the two protons at C3.

-

H3 (δ ≈ 2.8-3.0 ppm, triplet of triplets or multiplet): The two protons at the C3 position are expected to be coupled to the protons at C2 and the vinylic proton at C5, resulting in a more complex splitting pattern.

-

H5 (δ ≈ 7.0-7.2 ppm, triplet or narrow multiplet): The vinylic proton at the C5 position will be significantly deshielded due to the adjacent electron-withdrawing trifluoroacetyl group and its position in an enone-like system. It is expected to show coupling to the C4 protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework.

-

C=O (δ ≈ 180-185 ppm, quartet): The carbonyl carbon will be significantly downfield and is expected to appear as a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group.

-

C5 (δ ≈ 145-150 ppm): The vinylic carbon bearing the proton will be downfield due to the deshielding effect of the carbonyl group.

-

C4 (δ ≈ 115-120 ppm): The other vinylic carbon, directly attached to the trifluoroacetyl group, will also be in the olefinic region.

-

CF₃ (δ ≈ 115-120 ppm, quartet): The carbon of the trifluoromethyl group will appear as a strong quartet due to the large one-bond C-F coupling constant.

-

C2 (δ ≈ 70-75 ppm): The carbon adjacent to the ring oxygen will be in the typical range for an ether-linked aliphatic carbon.

-

C3 (δ ≈ 25-30 ppm): The other aliphatic carbon of the dihydrofuran ring.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is a powerful tool for confirming the presence of the trifluoromethyl group.

-

CF₃ (δ ≈ -70 to -80 ppm, singlet): A single, strong resonance is expected in this region, characteristic of a trifluoromethyl ketone.[5][6] The exact chemical shift can be influenced by the solvent.[6]

| Predicted NMR Data | ¹H NMR (ppm) | ¹³C NMR (ppm) | ¹⁹F NMR (ppm) |

| Assignment | |||

| H2 | ~4.5-4.7 (t) | ||

| H3 | ~2.8-3.0 (m) | ||

| H5 | ~7.0-7.2 (t) | ||

| C=O | ~180-185 (q) | ||

| C5 | ~145-150 | ||

| C4 | ~115-120 | ||

| CF₃ | ~115-120 (q) | ~-70 to -80 (s) | |

| C2 | ~70-75 | ||

| C3 | ~25-30 |

Table 1: Predicted NMR Spectroscopic Data.

Figure 2: Visual summary of predicted NMR assignments.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band for the carbonyl group.

-

C=O Stretch (ν ≈ 1710-1730 cm⁻¹): A very strong and sharp absorption is expected in this region, characteristic of an α,β-unsaturated ketone.[7] The electron-withdrawing effect of the trifluoromethyl group may shift this band to a slightly higher frequency.

-

C=C Stretch (ν ≈ 1640-1660 cm⁻¹): A medium to strong absorption corresponding to the carbon-carbon double bond of the dihydrofuran ring.

-

C-O Stretch (ν ≈ 1100-1300 cm⁻¹): One or more strong bands in this region are expected for the C-O single bonds of the ether functionality and the C-C-O framework.

-

C-F Stretch (ν ≈ 1100-1250 cm⁻¹): Strong absorptions due to the C-F bonds of the trifluoromethyl group will also be present in this region, potentially overlapping with the C-O stretching bands.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | ~1710-1730 | Strong, Sharp |

| C=C Stretch | ~1640-1660 | Medium-Strong |

| C-O Stretch | ~1100-1300 | Strong |

| C-F Stretch | ~1100-1250 | Strong |

Table 2: Predicted Infrared Absorption Frequencies.

Mass Spectrometry (MS)

Mass spectrometry will be crucial for confirming the molecular weight and providing information about the fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 166.02, corresponding to the molecular formula C₆H₅F₃O₂.

-

Key Fragmentation Patterns:

-

Loss of the trifluoromethyl radical (•CF₃) to give a fragment at m/z = 97.

-

Loss of the trifluoroacetyl group (•COCF₃) to give a fragment corresponding to the dihydrofuranyl cation at m/z = 69.

-

A prominent peak at m/z = 69 is also characteristic of the trifluoromethyl cation ([CF₃]⁺).

-

Reactivity and Potential Applications

The molecular structure of this compound suggests several avenues for further chemical transformations and applications. The electrophilic carbonyl carbon of the trifluoromethyl ketone moiety makes it a target for nucleophilic attack.[1] This reactivity is the basis for its potential as an enzyme inhibitor, where it can form a stable hemiacetal or hemiketal with a nucleophilic residue (e.g., serine or cysteine) in the active site of an enzyme.

The enone system of the dihydrofuran ring is susceptible to conjugate addition reactions, allowing for the introduction of a wide range of functional groups at the C5 position. Furthermore, the dihydrofuran ring itself can be a substrate for various transformations, including hydrogenation to the corresponding tetrahydrofuran derivative or oxidation to the furan.

Conclusion

This technical guide has provided a detailed, albeit predictive, overview of the molecular structure of this compound. By leveraging established synthetic methodologies and spectroscopic data from analogous compounds, we have proposed a viable synthetic route and a comprehensive set of expected characterization data. This information is intended to serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating the future synthesis, identification, and exploration of the chemical and biological properties of this promising molecule. It is our hope that this guide will stimulate further experimental investigation into this and related compounds.

References

- 1. Bioactivities and Synthesis of Trifluoromethyl Alkyl Ketones [manu56.magtech.com.cn]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]

- 4. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]

- 5. New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

Commercial suppliers of 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one

An In-depth Technical Guide to 1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one for Researchers and Drug Development Professionals

Introduction

This compound is a unique heterocyclic compound that merges two moieties of significant interest in medicinal chemistry: a dihydrofuran ring and a trifluoromethyl ketone. The trifluoromethyl group is a well-known bioisostere for various functional groups, often introduced into drug candidates to enhance metabolic stability, binding affinity, and bioavailability. Trifluoromethyl ketones, in particular, are recognized as potent inhibitors of various hydrolases, such as proteases and esterases, acting as transition-state mimics.[1] The dihydrofuran scaffold is a privileged structure found in numerous natural products and synthetic bioactive molecules, valued for its conformational flexibility and ability to engage in various biological interactions.[2][3]

This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, designed for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 109317-75-1 | [4][5] |

| Molecular Formula | C6H5F3O2 | [4][5] |

| Molecular Weight | 166.10 g/mol | [5] |

| Appearance | Colorless to light yellow liquid (predicted) | [5] |

| Boiling Point | 48.5 °C (predicted) | [5] |

| Density | 1.399 g/cm³ (predicted) | [5] |

| Synonyms | 2,3-Dihydro-4-(trifluoroacetyl)furan | [5] |

Synthesis and Mechanism

While not a widely stocked commercial chemical, this compound can be synthesized through the acylation of 4,5-dihydrofuran. The most direct route involves an electrophilic acylation reaction using trifluoroacetic anhydride (TFAA), a powerful trifluoroacetylating agent.[6][7]

The reaction proceeds via the attack of the electron-rich double bond of the dihydrofuran enol ether on one of the electrophilic carbonyl carbons of TFAA. This is followed by the elimination of a proton to restore aromaticity (in the case of furan) or a stable conjugated system, and the loss of a trifluoroacetate leaving group.

Caption: Proposed synthetic workflow for this compound.

Potential Applications in Drug Discovery

The unique structural combination of a dihydrofuran ring and a trifluoromethyl ketone group makes this molecule a highly attractive candidate for various applications in drug discovery.

Enzyme Inhibition

Trifluoromethyl ketones are well-established as potent inhibitors of serine, cysteine, and metalloproteases. The electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic, facilitating the formation of a stable, hydrated tetrahedral intermediate in the active site of an enzyme. This hydrated form acts as a transition-state analog, leading to potent and often reversible inhibition.[1]

Caption: Mechanism of enzyme inhibition by a trifluoromethyl ketone.

Chemical Probe and Building Block

This molecule can serve as a versatile chemical probe for identifying and validating novel drug targets. Its potential as a covalent inhibitor allows for its use in activity-based protein profiling (ABPP) to map the active sites of enzymes in complex biological systems. Furthermore, it is a valuable building block for the synthesis of more complex molecules. The ketone functionality can be readily modified through reactions such as reduction, olefination, or reductive amination, while the dihydrofuran ring can undergo various transformations, providing access to a diverse chemical space.

Experimental Protocols

Synthesis of this compound

Disclaimer: This is a proposed protocol based on established chemical principles. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

4,5-Dihydrofuran

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous dichloromethane (DCM)

-

Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

To a stirred solution of 4,5-dihydrofuran (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add pyridine (1.2 eq).

-

Add trifluoroacetic anhydride (1.2 eq) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Commercial Availability

Direct commercial suppliers for this compound are limited, suggesting it is not a standard stock item. However, several chemical suppliers specialize in custom synthesis and may be able to provide this compound upon request. Researchers interested in acquiring this molecule should contact companies that offer custom synthesis of fine chemicals and intermediates. A search for CAS number 109317-75-1 on chemical supplier platforms may yield potential vendors for quotation.[8]

Conclusion

This compound represents a promising, albeit specialized, chemical entity for drug discovery and chemical biology. Its synthesis is achievable through standard organic chemistry methods, and its unique structural features, particularly the trifluoromethyl ketone group, make it a valuable tool for enzyme inhibition studies and as a building block for novel therapeutics. This guide provides a foundational understanding for researchers looking to explore the potential of this and related compounds in their work.

References

- 1. d-nb.info [d-nb.info]

- 2. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C6H5F3O2 | CID 2779417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]

- 7. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]

- 8. Your Inquiry on this compound | Chemical-Suppliers [chemical-suppliers.eu]

Chemical Identity and Structural Context

An In-Depth Technical Guide to the Safe Handling of 2,6-Difluoro-4-(2,2,2-trifluoroethoxy)aniline (CAS 109317-75-1)

Disclaimer: This document provides a detailed safety guide for researchers, scientists, and drug development professionals working with 2,6-Difluoro-4-(2,2,2-trifluoroethoxy)aniline (CAS 109317-75-1). As of the last search, a specific Safety Data Sheet (SDS) for this exact CAS number was not publicly available. Therefore, this guide has been expertly compiled by synthesizing data from the SDS of a closely related structural analog, 2,6-Difluoroaniline (CAS 5509-65-9) . This information should be used as a robust, precautionary framework. Users are strongly advised to obtain a substance-specific SDS from their supplier and to conduct a thorough risk assessment before handling this chemical.

2,6-Difluoro-4-(2,2,2-trifluoroethoxy)aniline is a highly fluorinated aromatic amine. Its structure suggests its utility as a chemical intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of multiple fluorine atoms can significantly influence the compound's reactivity, bioavailability, and metabolic stability in derivative molecules.[1] However, these same structural features necessitate a cautious approach to its handling, as fluorinated anilines can present significant health hazards.

Hazard Identification and Analysis (Based on Analog Data)

Based on the data for 2,6-Difluoroaniline, the compound is classified as hazardous.[2] The primary concerns are its flammability and its toxicity upon exposure through multiple routes.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid.[3] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3][4] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[3][4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[3][4] |

| Skin Irritation | Category 2 | H315: Causes skin irritation.[3] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[3] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[2][3] |

Key Toxicological Concerns:

-

Methemoglobinemia: A significant risk associated with aniline compounds is the formation of methemoglobin in the blood, which impairs oxygen transport.[5] Symptoms can include dizziness, headache, cyanosis (bluish skin), rapid heart rate, and in severe cases, unconsciousness and death.[5]

-

Organ Toxicity: The central nervous system and blood-forming organs are potential targets.[5]

-

Irritation: The compound is an irritant to the skin, eyes, and respiratory system.[2][3]

-

Unknown Properties: The toxicological properties of many complex chemical intermediates have not been fully investigated.[2][5] A lack of data does not imply a lack of hazard.

Experimental Protocols for Safe Handling and Storage

A self-validating safety protocol relies on a multi-layered approach, combining engineering controls, administrative procedures, and personal protective equipment.

Engineering Controls: The First Line of Defense

The primary causality behind prioritizing engineering controls is their ability to isolate the handler from the hazard.

-

Ventilation: All manipulations of 2,6-Difluoro-4-(2,2,2-trifluoroethoxy)aniline must be conducted in a certified chemical fume hood to keep airborne concentrations below acceptable levels.[5] The ventilation system should be explosion-proof.[2]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[5][6]

Step-by-Step Handling Protocol

-

Preparation: Before starting work, ensure the fume hood is functioning correctly. Clear the workspace of any unnecessary items.

-

Donning PPE: Wear all required PPE as detailed in Table 2. Gloves must be inspected for integrity before use.

-

Grounding: Ground and bond containers when transferring the material to prevent static discharge, which can be an ignition source.[2][5]

-

Tool Selection: Use only spark-proof tools made from non-ferrous materials (e.g., brass, bronze).[2]

-

Dispensing: When dispensing, avoid generating mists or aerosols.[3] Pour slowly and carefully.

-

Container Management: Keep the container tightly closed when not in use.[5]

-

Post-Handling: Wash hands and any exposed skin thoroughly after handling, even if no contact is suspected.[3] Do not eat, drink, or smoke in the laboratory area.[3]

-

Decontamination: Decontaminate all equipment and the work area after use.

Storage Protocol

-

Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[2][5]

-

Container: Keep in a tightly closed, properly labeled container.[3]

-

Incompatibilities: Isolate from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][5]

-

Ignition Sources: The storage area must be free of heat, sparks, open flames, and other ignition sources.[3][5]

Risk Assessment and Mitigation Workflow

The following diagram illustrates the logical flow for a comprehensive risk assessment when working with this chemical.

Caption: Workflow for chemical risk assessment and mitigation.

Exposure Controls and Personal Protection

Exposure limits for this specific compound have not been established. Therefore, exposure must be minimized to the lowest achievable level.

Table 2: Personal Protective Equipment (PPE) Requirements

| Body Part | Protection | Standard/Specification | Causality |

| Eyes/Face | Chemical splash goggles and face shield | OSHA 29 CFR 1910.133 or EN166 | Prevents eye irritation or serious damage from splashes.[6] |

| Skin | Appropriate protective gloves (e.g., nitrile) and a lab coat | Prevents skin contact, which can cause irritation and systemic toxicity.[5] | |

| Respiratory | NIOSH/MSHA or EN 149 approved respirator | OSHA 29 CFR 1910.134 or EN 149 | Required if ventilation is inadequate or if mists/aerosols are generated.[5] |

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First-Aid Measures

The following diagram outlines the decision-making process for first aid.

Caption: Decision-making flowchart for first-aid response.

-

Inhalation: Remove the individual from exposure and move to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration.[5]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[5]

In all cases of exposure, seek immediate medical attention and show the attending physician the Safety Data Sheet.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Specific Hazards: The compound is combustible.[3] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[2] Hazardous decomposition products include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride gas.[5]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

-

Evacuate: Evacuate non-essential personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Eliminate Ignition Sources: Remove all sources of heat, sparks, and flames.[2]

-

Containment: Wear full PPE. Cover drains to prevent entry into the sewer system.[3]

-

Cleanup: Absorb the spill with an inert, non-combustible material (e.g., sand, Chemizorb®).[3] Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[2]

Physical and Chemical Properties (Analog Data)

The following data for 2,6-Difluoroaniline (CAS 5509-65-9) is provided for reference.

| Property | Value |

| Appearance | Clear, slightly yellow liquid[5] |

| Odor | Aniline-like[5] |

| Molecular Formula | C₆H₅F₂N[5] |

| Molecular Weight | 129.11 g/mol [5] |

| Boiling Point | 51-52 °C @ 15 mmHg[5] |

| Density | 1.199 g/mL at 25 °C |

| Flash Point | 43 °C[5] |

References

Methodological & Application

Application Notes & Protocols: Reactions of 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one with Nucleophiles

Abstract

1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one is a versatile fluorinated building block possessing multiple reactive sites for synthetic elaboration. The presence of a highly electrophilic trifluoromethyl ketone and an electron-deficient dihydrofuran ring makes it a valuable precursor for synthesizing complex heterocyclic molecules, which are of significant interest in pharmaceutical and agrochemical research.[1][2] This document provides a detailed guide to the reactivity of this substrate with various classes of nucleophiles, offering insights into reaction mechanisms, experimental protocols, and expected outcomes. We will explore both 1,2-addition to the carbonyl group and 1,4-conjugate addition to the vinylogous system, providing researchers with a predictive framework for their synthetic planning.

Scientific Principles: Understanding the Dual Reactivity